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The table below summarizes the frequency and severity of diarrhea observed across different clinical trials

involving parsaclisib.

Trial Identifier Patient Population
Parsaclisib
Dosing
Regimen

Any
Grade
Diarrhea

Grade
≥3
Diarrhea

Median
Time to
Onset

References

CITADEL-213
(NCT04434937)

Relapsed/Refractory
Follicular

Lymphoma (R/R FL)

20 mg once
daily (q.d.)

for 8 weeks
→ 2.5 mg

q.d.

28.6%
(12/42)

7.1%
(3/42)

Not
Reported

(NR)

[1] [2]

CITADEL-205
(BTK-naïve
cohort)

Relapsed/Refractory

Mantle Cell
Lymphoma (R/R

MCL)

20 mg q.d.

for 8 weeks
→ 2.5 mg

q.d. ("Daily
Dosing

Group")

40% 18% 5.1

months

[3]

CITADEL-205
(All Treated)

Relapsed/Refractory

Mantle Cell
Lymphoma (R/R

MCL)

Mixed (incl.

daily-to-
weekly)

34% 14% 4.3

months

[3]
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Trial Identifier Patient Population
Parsaclisib
Dosing
Regimen

Any
Grade
Diarrhea

Grade
≥3
Diarrhea

Median
Time to
Onset

References

NCT02718300 Myelofibrosis (MF)
(added to ruxolitinib)

5 or 20 mg
q.d. for 8

weeks → 5
mg q.d.

("All-Daily")

22% Grade
≥3 AEs

were
"limited"

NR [4] [5]

Management and Dose Modification Guide

The following diagram and protocol outline the recommended management strategy for parsaclisib-associated

diarrhea, based on the severity of the event.
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Figure 1. Proposed management algorithm for parsaclisib-associated diarrhea.
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Key Management Steps:

Supportive Care: For all grades of diarrhea, initiate supportive measures including fluid and electrolyte
replacement. Antidiarrheal medications like loperamide are commonly used [3].

Dose Modification: The primary intervention for moderate (Grade 2) or severe (Grade 3/4) diarrhea is
to withhold the parsaclisib dose.

Dose Re-escalation: Once symptoms resolve to Grade 1 or baseline, parsaclisib can be resumed.
Clinical trials often resumed at a lower dose (e.g., 2.5 mg once daily or 20 mg once weekly) to prevent

recurrence [3].
Permanent Discontinuation: Permanent discontinuation of parsaclisib should be considered for life-

threatening (Grade 4) diarrhea or if severe symptoms do not improve to a manageable level after dose
withholding [3].

Experimental Protocols for Reference

To provide context for the safety data, here are the methodologies from the key trials cited.

CITADEL-213 (Phase II, NCT04434937) [1] [2]:

Objective: Evaluate the efficacy and safety of parsaclisib in Japanese patients with R/R FL
(grade 1-3a).

Patient Population: Adults (≥18 years) with confirmed R/R FL who had received ≥2 prior
systemic therapies and were ineligible for hematopoietic stem cell transplantation.

Dosing Regimen: Parsaclisib 20 mg once daily for 8 weeks, followed by 2.5 mg once daily
thereafter until disease progression or unacceptable toxicity.

Endpoint (Safety): Treatment-emergent adverse events (TEAEs) were monitored and graded for
severity.

CITADEL-205 (Phase II) [3]:

Objective: Assess the efficacy and safety of parsaclisib in patients with R/R MCL.

Patient Population: Patients with R/R MCL, including a cohort who were naive to BTK inhibitors.
Dosing Regimen: The "daily dosing group" received parsaclisib 20 mg once daily for 8 weeks,

followed by 2.5 mg once daily.
Endpoint (Safety): AEs, including diarrhea and colitis, were recorded. The study specifically

reported on the time to onset and management of these gastrointestinal events.

Frequently Asked Questions (FAQs)
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Q1: How does the timing of parsaclisib-associated diarrhea compare to other PI3K inhibitors? A1:

Parsaclisib-associated diarrhea can be late-onset. In the CITADEL-205 trial, the median time to onset for

Grade ≥3 diarrhea was 4.3 to 5.1 months [3]. This is a recognized pattern for some PI3K inhibitors and

underscores the need for vigilant monitoring throughout treatment, not just in the initial cycles.

Q2: Are there any specific risk factors that predispose patients to severe diarrhea? A2: The available

studies do not explicitly identify specific patient risk factors. The incidence appears consistent across different

hematologic malignancies (FL, MCL). Management should be based on the observed severity in the individual

patient, following the dose modification guidelines.

Q3: What is the recommended course of action if a patient experiences recurrent diarrhea upon re-

challenge? A3: If diarrhea recurs at a severity that requires a second dose interruption, permanent

discontinuation of parsaclisib should be strongly considered. The benefit of continued treatment must be

weighed against the risk of significant dehydration and reduced quality of life [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PI3Kδ Inhibitor Parsaclisib in Japanese Patients With ... [pubmed.ncbi.nlm.nih.gov]

2. PI3Kδ Inhibitor Parsaclisib in Japanese Patients With ... [pmc.ncbi.nlm.nih.gov]

3. Mantle cell lymphoma: refining clinical outcomes beyond ... [memoinoncology.com]

4. Phase 2 study of add-on parsaclisib for patients with ... [sciencedirect.com]

5. Incyte Announces Data from Two LIMBER Studies Evaluating ... [news.biobuzz.io]

To cite this document: Smolecule. [Diarrhea Incidence and Severity in Clinical Trials]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b005713#parsaclisib-diarrhea-

management-dose-modification]

Disclaimer & Data Validity:

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://memoinoncology.com/mantle-cell-lymphoma-refining-clinical-outcomes-beyond-the-current-boundaries/
https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://memoinoncology.com/mantle-cell-lymphoma-refining-clinical-outcomes-beyond-the-current-boundaries/
https://www.smolecule.com/products/s005713?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40365847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12317384/
https://memoinoncology.com/mantle-cell-lymphoma-refining-clinical-outcomes-beyond-the-current-boundaries/
https://www.sciencedirect.com/science/article/pii/S2473952924000788
https://news.biobuzz.io/2025/07/16/incyte-announces-data-from-two-limber-studies-evaluating-combination-treatments-in-patients-with-myelofibrosis-mf-presented-at-ash-2022/
https://www.smolecule.com/products/b005713#parsaclisib-diarrhea-management-dose-modification
https://www.smolecule.com/products/b005713#parsaclisib-diarrhea-management-dose-modification
https://www.smolecule.com/products/b005713#parsaclisib-diarrhea-management-dose-modification
https://www.smolecule.com/products/s005713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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